



# Spectroscopic Data for Diclazuril-<sup>13</sup>C<sub>3</sub>, <sup>15</sup>N<sub>2</sub>: A Technical Guide

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Compound of Interest

Compound Name: 6-Cyano Diclazuril-13C3,15N2

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This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for the isotopically labeled compound Diclazuril-<sup>13</sup>C<sub>3</sub>,<sup>15</sup>N<sub>2</sub>. While experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this specific labeled analogue are not publicly available, this document compiles relevant data from its unlabeled counterpart, Diclazuril, and outlines the expected spectroscopic characteristics of the labeled compound. This guide also addresses a common point of confusion regarding the nomenclature of this molecule.

# Understanding the Nomenclature: "6-Cyano Diclazuril"

It is important to clarify that the term "6-Cyano Diclazuril" is a misnomer. Diclazuril is chemically known as 2,6-dichloro- $\alpha$ -(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetonitrile[1]. The cyano (-C=N) group is an integral part of the benzeneacetonitrile core structure and is not a substituent at the 6th position of the primary ring system. The isotopically labeled version, Diclazuril- $^{13}$ C<sub>3</sub>, $^{15}$ N<sub>2</sub>, incorporates three  $^{13}$ C atoms and two  $^{15}$ N atoms at specific positions within the molecule for use as an internal standard in quantitative analyses[2][3][4].

## Mass Spectrometry (MS) Data



While specific experimental mass spectra for Diclazuril-<sup>13</sup>C<sub>3</sub>,<sup>15</sup>N<sub>2</sub> are not available, the expected mass and fragmentation patterns can be inferred from the data of unlabeled Diclazuril. Diclazuril-<sup>13</sup>C<sub>3</sub>,<sup>15</sup>N<sub>2</sub> is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods due to its identical retention time and ionization efficiency to the unlabeled analyte, but with a distinct mass-to-charge ratio (m/z)[2].

Table 1: Mass Spectrometry Data for Diclazuril and its Labeled Analogue

Parameter	Diclazuril (Unlabeled)	Diclazuril- <sup>13</sup> C <sub>3</sub> , <sup>15</sup> N <sub>2</sub> (Labeled)
Molecular Formula	C17H9Cl3N4O2[1]	C14 <sup>13</sup> C3H9Cl3N2 <sup>15</sup> N2O2[4][5]
Molecular Weight	~407.6 g/mol [1]	~412.6 g/mol [4][5]
Monoisotopic Mass	405.9791 g/mol	410.9892 g/mol (Calculated)
Common Adducts (Negative ESI)	[M-H] <sup>-</sup>	[M-H] <sup>-</sup>
Precursor Ion (m/z) for MS/MS	~405.0	~410.0

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

# Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following is a representative protocol for the analysis of Diclazuril, which can be adapted for its labeled analogue.

- 1. Sample Preparation (from poultry tissue)[6]
- Homogenize 5 g of tissue.
- Add an internal standard solution (Diclazuril-<sup>13</sup>C<sub>3</sub>,<sup>15</sup>N<sub>2</sub>).
- Extract with an organic solvent (e.g., ethyl acetate or acetonitrile).
- Centrifuge to separate the layers.



- Evaporate the organic layer to dryness.
- Reconstitute the residue in the mobile phase for injection.
- 2. Liquid Chromatography (LC) Conditions[6]
- Column: Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 10-20 μL.
- 3. Mass Spectrometry (MS) Conditions[7][8]
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Precursor Ion ([M-H]<sup>-</sup>): m/z ~405.0 for Diclazuril; m/z ~410.0 for Diclazuril-<sup>13</sup>C<sub>3</sub>, <sup>15</sup>N<sub>2</sub>.
- Product Ions: Monitor for characteristic fragment ions.
- Collision Gas: Argon.

## **Nuclear Magnetic Resonance (NMR) Data**

Experimental NMR data for Diclazuril and its isotopically labeled form are not readily available in the public domain. However, predicted <sup>13</sup>C NMR data for unlabeled Diclazuril can provide an estimation of the chemical shifts. The introduction of <sup>13</sup>C isotopes in Diclazuril-<sup>13</sup>C<sub>3</sub>, <sup>15</sup>N<sub>2</sub> would result in significantly enhanced signals for the labeled carbon atoms.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for Diclazuril



Carbon Atom	Predicted Chemical Shift (ppm)
C (Triazine)	155.1
C (Triazine)	152.9
C (Aromatic)	142.1
C (Aromatic)	138.4
C (Aromatic)	136.2
C (Aromatic)	134.7
C (Aromatic)	131.9
C (Aromatic)	130.5
C (Aromatic)	129.8
C (Aromatic)	129.1
C (Aromatic)	128.4
C (Cyano)	117.3
C (Methine)	45.8

Source: DrugBank (Predicted Data). These are computational predictions and may not reflect experimental values.

# Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general protocol for acquiring <sup>13</sup>C NMR data for a small organic molecule like Diclazuril.

### 1. Sample Preparation

- Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.



#### 2. NMR Instrument Parameters

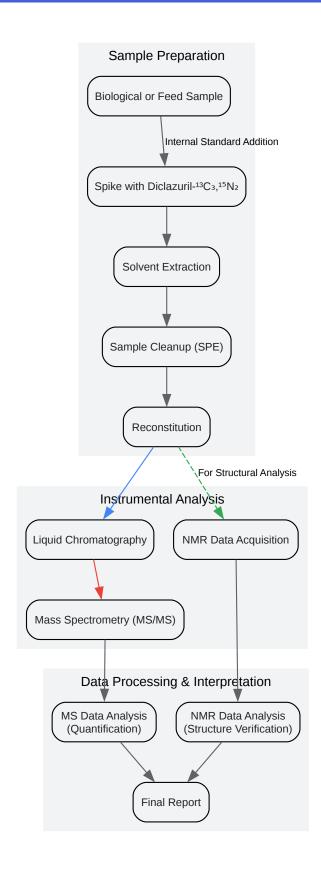
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Nucleus: <sup>13</sup>C.
- Experiment: Standard proton-decoupled <sup>13</sup>C NMR experiment (e.g., zgpg30).
- Temperature: 298 K.
- Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).
- Relaxation Delay: A suitable delay to allow for full relaxation of the carbon nuclei (e.g., 2 seconds).

### **Visualizations**

### **Experimental Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the spectroscopic analysis of an isotopically labeled compound like Diclazuril-13C3,15N2.





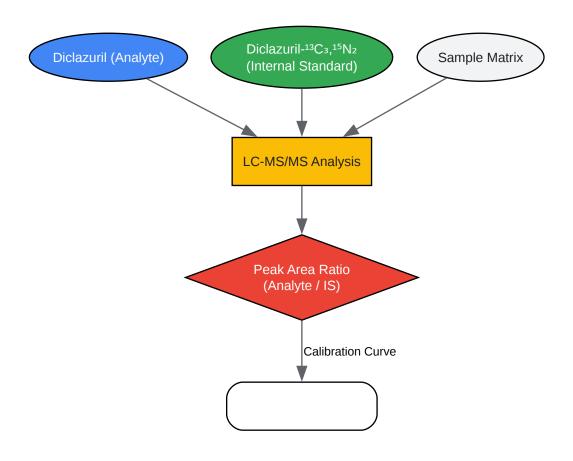
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Caption: Workflow for Spectroscopic Analysis of Diclazuril-13C3,15N2.



## **Logical Relationship for Quantitative Analysis**

This diagram shows the logical relationship in using an isotopically labeled internal standard for quantification.



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### References

- 1. Diclazuril | C17H9Cl3N4O2 | CID 456389 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography—Tandem Mass Spectrometry [mdpi.com]



- 3. medchemexpress.com [medchemexpress.com]
- 4. clearsynth.com [clearsynth.com]
- 5. clinivex.com [clinivex.com]
- 6. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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